Tris(pentafluorophenyl)stibine

CAS No.: 3910-39-2

Cat. No.: VC17981249

Molecular Formula: C18F15Sb

Molecular Weight: 622.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3910-39-2 |

|---|---|

| Molecular Formula | C18F15Sb |

| Molecular Weight | 622.9 g/mol |

| IUPAC Name | tris(2,3,4,5,6-pentafluorophenyl)stibane |

| Standard InChI | InChI=1S/3C6F5.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9; |

| Standard InChI Key | QYWFCUVQKBNIRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

Introduction

Structural and Molecular Characteristics

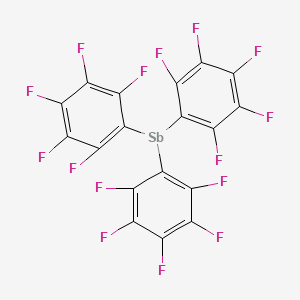

Tris(pentafluorophenyl)stibine belongs to the class of tris(perfluorophenyl)pnictogens, characterized by a central antimony atom bonded to three pentafluorophenyl rings. Its molecular formula is C₁₈F₁₅Sb, with a molecular weight of 622.9 g/mol . The compound adopts a trigonal pyramidal geometry around the antimony center, as confirmed by X-ray crystallography, with average Sb–C bond lengths of approximately 2.11–2.14 Å . The fluorine atoms create a strongly electron-withdrawing environment, influencing both its Lewis acidity and stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 3910-39-2 |

| IUPAC Name | Tris(2,3,4,5,6-pentafluorophenyl)stibane |

| Molecular Formula | C₁₈F₁₅Sb |

| Molecular Weight | 622.9 g/mol |

| Crystal System | Trigonal Pyramidal |

| Sb–C Bond Length | 2.11–2.14 Å |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of antimony trichloride (SbCl₃) with pentafluorophenyl lithium (C₆F₅Li) in anhydrous tetrahydrofuran (THF) under inert conditions:

This method yields the compound with 86–90% efficiency when conducted at low temperatures (−78°C to 0°C) . Alternative approaches utilize Grignard reagents (e.g., C₆F₅MgBr), though these require stringent moisture-free conditions to prevent hydrolysis .

Industrial Considerations

Industrial-scale production remains limited, but adaptations of laboratory methods emphasize solvent recovery and stoichiometric optimization. Challenges include managing exothermic reactions and minimizing byproducts such as SbCl(C₆F₅)₂ .

Chemical Reactivity and Stability

Lewis Acid-Base Interactions

Unlike its boron analog B(C₆F₅)₃, which is a strong Lewis acid, Sb(C₆F₅)₃ exhibits Lewis basicity due to antimony’s lower electronegativity. This property enables it to form adducts with soft Lewis acids, such as bis(trifluoromethyl)nitroxyl ((CF₃)₂NO):

The product, tris(pentafluorophenyl)antimony di[bis(trifluoromethyl)nitroxide], demonstrates thermal stability up to 120°C before decomposing into Sb(C₆F₅)₃ and (CF₃)₂NO.

Hydrolytic and Thermal Behavior

Hydrolysis with hydrochloric acid cleaves Sb–O bonds, yielding bis(trifluoromethyl)hydroxylamine and tris(pentafluorophenyl)antimony dichloride:

Thermogravimetric analysis (TGA) reveals a decomposition profile:

-

<120°C: Stable

-

120–160°C: Partial decomposition into Sb(C₆F₅)₃ and (CF₃)₂NO

-

>160°C: Complete degradation to CF₃N=CF₂ and antimony oxides.

Biological Activity and Biochemical Applications

Induction of Metallothionein Expression

Sb(C₆F₅)₃ (termed Sb35) induces metallothionein (MT) transcription in bovine aortic endothelial cells, with 12-fold induction of MT-1A and 6-fold induction of MT-2A . This contrasts with inorganic zinc, which fails to induce MT in endothelial cells, highlighting Sb35’s unique bioactivity .

Table 2: Metallothionein Induction by Pnictogen Analogs

| Compound | MT-1A Induction (Fold) | MT-2A Induction (Fold) |

|---|---|---|

| Sb(C₆F₅)₃ (Sb35) | 12 | 6 |

| As(C₆F₅)₃ | 10 | 5 |

| P(C₆F₅)₃ | 2 | 8 |

Mechanistic Insights

MT induction involves dual pathways:

-

MTF-1–MRE Pathway: Metal-responsive transcription factor 1 (MTF-1) binds metal-responsive elements (MREs) in MT promoters.

-

Nrf2–ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) activates antioxidant response elements (AREs) .

Sb35 uniquely engages both pathways for MT-1A induction, while MT-2A relies solely on MTF-1 .

Catalytic and Coordination Chemistry Applications

Platinum Complexes

Sb(C₆F₅)₃ serves as a ligand in platinum complexes, such as [LHPt(SMe₂)][OTf]₃, which catalyzes the cyclization of 2-allyl-2-(2-propynyl)malonate . The Sb–Pt bond length in these complexes (2.4929(3) Å) mirrors those in classical coordination compounds like cis-[PtCl₂(SbPh₃)₂] .

Comparison with Pnictogen Analogs

Table 3: Reactivity of Tris(pentafluorophenyl)pnictogens

| Property | Sb(C₆F₅)₃ | As(C₆F₅)₃ | P(C₆F₅)₃ |

|---|---|---|---|

| Reaction with (CF₃)₂NO | Oxidative Addition | Oxidative Addition | Oxidation to Oxide |

| Thermal Stability | Moderate | High | Low |

| Hydrolytic Sensitivity | High | Moderate | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume